molecular formula C21H23NO4 B7725864 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

Katalognummer: B7725864
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: VQAFHGLNHSVMSP-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of the hexanoic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of hexanoic acid is protected using the Fmoc group. This is achieved by reacting hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of hexanoic acid and Fmoc chloride are reacted in the presence of a base.

    Automated Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

    Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling with other amino acids forms dipeptides, tripeptides, and longer peptide chains.

Wissenschaftliche Forschungsanwendungen

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: Researchers use it to study protein-protein interactions and enzyme-substrate interactions.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Wirkmechanismus

The primary mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-({[(tert-Butoxycarbonyl)amino]hexanoic acid: Another protected amino acid with a tert-butoxycarbonyl (Boc) protecting group.

    (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Similar structure but with a pentanoic acid backbone instead of hexanoic acid.

Uniqueness

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is unique due to its specific combination of the Fmoc protecting group and the hexanoic acid backbone. This combination provides stability during peptide synthesis and allows for efficient deprotection and coupling reactions, making it a valuable tool in synthetic chemistry and peptide research.

Biologische Aktivität

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, commonly referred to as Fmoc-6-Ahx-OH, is a compound notable for its applications in peptide synthesis and potential biological activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and solubility, making it a valuable building block in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H23NO4C_{21}H_{23}NO_{4} with a molecular weight of approximately 365.41 g/mol. The structure features a hexanoic acid backbone with an Fmoc group that provides specific chemical properties beneficial for peptide synthesis.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the realm of peptide coupling and enzyme inhibition. The following sections detail specific biological activities associated with this compound.

Peptide Synthesis

The primary application of this compound lies in its role as a peptide coupling reagent . In solid-phase peptide synthesis, the Fmoc group allows for efficient coupling reactions while providing stability during synthesis. This compound is particularly useful for forming peptide bonds, which are crucial for constructing biologically active peptides and proteins .

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit certain cytochrome P450 enzymes. This inhibition suggests potential pharmacological applications, particularly in drug metabolism and interactions. The implications of such enzyme interactions could affect drug efficacy and safety profiles, warranting further investigation into the pharmacokinetics and pharmacodynamics of this compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is provided below:

Compound NameMolecular FormulaUnique Features
6-Aminohexanoic AcidC6H13NO2C_6H_{13}NO_2Simple structure; no fluorenyl group
N-Fmoc-LysineC15H18N2O4C_{15}H_{18}N_2O_4Contains Fmoc protecting group; used in peptide synthesis
9H-Fluoren-9-ylmethoxycarbonyl-LysineC18H22N2O4C_{18}H_{22}N_2O_4Similar protective group; used as a coupling agent

The presence of the fluorenylmethoxycarbonyl protection combined with the extended hexanoic acid chain enhances both solubility and reactivity compared to simpler analogs, making it particularly valuable in advanced peptide synthesis applications.

Case Studies

Recent studies have explored the pharmacological potential of Fmoc derivatives in cancer therapy. For instance, prodrugs designed to enhance lipophilicity and cell permeability have shown promising results in targeting intracellular enzymes overexpressed in cancer cells. These studies indicate that modifications to the amino acid structure can significantly impact stability and efficacy in biological systems .

Q & A

Q. Basic: What is the role of the Fmoc group in (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid during peptide synthesis?

The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amino moiety, preventing undesired side reactions during peptide elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling stepwise solid-phase peptide synthesis (SPPS). This orthogonal protection strategy ensures compatibility with acid-labile side-chain protecting groups (e.g., tert-butyl). The Fmoc group’s UV activity (λmax = 301 nm) also facilitates real-time monitoring of coupling efficiency .

Q. Basic: What synthetic methodologies are employed for preparing this compound?

Key steps include :

Amino protection : React the free amine of (3S)-3-aminohexanoic acid with Fmoc-Cl or Fmoc-OSu in a biphasic system (water/dichloromethane) at 0–4°C, using NaHCO₃ as a base.

Purification : Recrystallize from ethanol/water (3:1) or perform flash chromatography (silica gel, ethyl acetate/hexane gradient).

Yield optimization : Maintain pH 8–9 during coupling to minimize racemization. Typical yields range from 65–85% depending on steric factors .

Table 1: Reaction Conditions

ParameterValue
Temperature0–4°C
Solvent SystemDCM/H₂O (Schotten-Baumann)
BaseNaHCO₃
Purification MethodRecrystallization or Flash LC

Q. Advanced: How can coupling efficiency be optimized in SPPS using this compound?

Strategies for sterically hindered residues :

  • Coupling agents : Use HATU/HBTU with 1–5% DIEA in DMF for activation.
  • Microwave assistance : Apply 30–60s pulses (50W, 50°C) to enhance reaction kinetics, improving yields by 15–30% .
  • Double coupling : Perform sequential couplings for residues prone to incomplete reactions.
  • Monitoring : Use Kaiser tests or Fmoc UV quantification (301 nm) to confirm completion.

Table 2: Coupling Efficiency Metrics

MethodTime (min)Yield Improvement
Standard (HBTU/DIEA)60Baseline
Microwave-assisted30+25%
Double coupling120+15%

Q. Advanced: What analytical techniques validate purity and stereochemical integrity?

Comprehensive characterization requires :

  • HPLC : Reverse-phase C18 column (5–95% acetonitrile/0.1% TFA gradient) confirms purity (>98%).
  • NMR : ¹H NMR (DMSO-d₆) shows Fmoc aromatic protons (δ 7.75–7.85), hexanoic chain (δ 1.25–1.60), and carbamate CH₂ (δ 4.15–4.35).
  • Chiral HPLC : Chiralpak IC column (hexane:isopropanol 90:10) verifies >99% enantiomeric excess.
  • Mass spectrometry : ESI-MS (negative mode) detects [M-H]⁻ at m/z 420.2 (calc. 420.18) .

Q. Basic: What safety precautions are necessary for handling this compound?

Critical measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of particulates.
  • First aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water.
  • GHS Hazards : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Q. Advanced: How does the hexanoic acid chain length affect solubility and coupling kinetics?

Comparative analysis :

  • Solubility : The C6 chain increases lipophilicity (LogP +0.8 vs. C4 analogs), requiring 10–20% more DMSO for solubilization.
  • Aggregation : Reduces peptide aggregation by 25–40% in hydrophobic sequences (confirmed by CD spectroscopy).
  • Coupling kinetics : Slower reaction half-life (t₁/₂ = 2–4h vs. 1h for C4 analogs) but achieves equivalent yields with extended times. Solubility in DMF remains >50 mg/mL across chain lengths .

Table 3: Chain-Length Effects

PropertyC4 AnalogC6 (This Compound)
LogP+0.5+0.8
Solubility in DMF60 mg/mL55 mg/mL
Coupling t₁/₂60 min120 min

Q. Advanced: How do pH and temperature influence Fmoc deprotection rates?

Deprotection kinetics :

  • Optimal conditions : 20% piperidine in DMF at 25°C removes Fmoc in 5–10 minutes.
  • Temperature effects : At 0°C, deprotection time doubles (20 min), reducing side reactions like aspartimide formation.
  • pH sensitivity : Below pH 8, incomplete deprotection occurs; above pH 10, base-sensitive residues (e.g., Cys) degrade .

Q. Basic: What solvents and storage conditions preserve stability?

  • Storage : 2–8°C in airtight, desiccated containers.
  • Stability : Degrades by <5% over 12 months when stored properly. Avoid prolonged exposure to light or humidity.
  • Solubility : Stable in DMF, DCM, and THF; insoluble in water or hexane .

Eigenschaften

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFHGLNHSVMSP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.